molecular formula C16H15NOS B12906821 Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole

Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole

Cat. No.: B12906821
M. Wt: 269.4 g/mol
InChI Key: NWTUDTPSLCFVEX-LRDDRELGSA-N
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Description

Systematic Nomenclature and CAS Registry Number (90329-09-2)

Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole is systematically named according to IUPAC guidelines as 4-methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole . The "cis" prefix denotes the relative spatial arrangement of the methyl and phenylthio substituents on the partially saturated isoxazole ring. This compound is registered under the CAS Registry Number 90329-09-2 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous substance identification.

The CAS Registry Number system, maintained by CAS, provides a standardized method for referencing chemical substances across scientific literature, regulatory documents, and commercial databases. For this compound, the CAS Number 90329-09-2 links to its specific stereochemical configuration and structural features, distinguishing it from other dihydroisoxazole derivatives.

Molecular Formula (C₁₆H₁₅NOS) and Weight (269.36 g/mol)

The molecular formula C₁₆H₁₅NOS reflects the compound’s composition: 16 carbon atoms, 15 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. Its molecular weight is 269.36 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 16 12.01 192.16
H 15 1.008 15.12
N 1 14.01 14.01
O 1 16.00 16.00
S 1 32.07 32.07
Total 269.36

This molecular formula confirms the presence of a phenyl group (C₆H₅), a methyl group (CH₃), and a phenylthio group (S-C₆H₅) attached to the dihydroisoxazole core.

Stereochemical Configuration and Cis-Trans Isomerism

The compound exhibits cis-trans isomerism due to restricted rotation around the single bonds in the partially saturated dihydroisoxazole ring. The "cis" designation indicates that the methyl group (at position 4) and the phenylthio group (at position 5) reside on the same side of the ring plane.

Configuration Spatial Arrangement Key Feature
Cis Methyl and phenylthio groups on the same side Enhanced steric interactions
Trans Methyl and phenylthio groups on opposite sides Reduced steric hindrance

The stereochemistry significantly influences the compound’s physicochemical properties and reactivity. For instance, the cis configuration may promote intramolecular interactions between the phenylthio group and the isoxazole ring, affecting solubility and stability.

SMILES Notation and Three-Dimensional Structural Representation

The SMILES notation for this compound is:
C[C@H]1N(OC(=C1S(c2ccccc2)c3ccccc3)C)C

This notation encodes:

  • A dihydroisoxazole ring (NOC(=C1S...)C) with partial saturation.
  • A methyl group (C[C@H]) at position 4.
  • A phenyl group (c2ccccc2) at position 3.
  • A phenylthio group (S(c3ccccc3)) at position 5.
  • The @ symbol denotes the cis configuration.

The three-dimensional structure (Figure 1) features:

  • A planar isoxazole ring with nitrogen at position 1 and oxygen at position 2.
  • A partially saturated five-membered ring, with hydrogen atoms at positions 4 and 5.
  • The methyl and phenylthio groups projecting outward on the same side of the ring.

Figure 1: Three-dimensional representation of this compound. Hydrogen atoms omitted for clarity.

The stereoelectronic effects of the cis arrangement influence the compound’s dipole moment and intermolecular interactions.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

(4S,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16-/m0/s1

InChI Key

NWTUDTPSLCFVEX-LRDDRELGSA-N

Isomeric SMILES

C[C@@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydroisoxazole Core

The dihydroisoxazole ring is commonly synthesized by 1,3-dipolar cycloaddition of nitrile oxides to alkenes or by cyclization of appropriate precursors such as β-keto oximes.

  • A typical approach involves the reaction of a nitrile oxide intermediate generated in situ with an alkene bearing the desired substituents (e.g., methyl and phenyl groups) to form the 4,5-dihydroisoxazole ring.
  • The stereochemistry (cis vs trans) is influenced by the reaction conditions and the nature of the substituents on the alkene.

Introduction of the Phenylthio Group at the 5-Position

The phenylthio substituent is introduced via nucleophilic substitution or thiolation reactions:

  • The 5-position of the dihydroisoxazole ring, often bearing a leaving group such as a halogen (e.g., bromine), is reacted with thiophenol or phenylthiolate anion under controlled conditions.
  • This substitution proceeds with retention of the ring structure and stereochemistry.

Stereoselective Control and Purification

  • The cis stereochemistry is favored by careful control of reaction temperature, solvent, and reagent stoichiometry .
  • Purification is typically achieved by silica gel chromatography or preparative HPLC , ensuring isolation of the pure cis isomer.
  • Characterization by NMR spectroscopy confirms the stereochemistry and substitution pattern.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome
1. Formation of nitrile oxide intermediate Oxidation of aldoxime precursor with chloramine-T or similar oxidant in situ Generation of reactive nitrile oxide
2. 1,3-Dipolar cycloaddition Reaction of nitrile oxide with alkene (bearing methyl and phenyl substituents) in anhydrous solvent (e.g., dichloromethane) at 0–25 °C Formation of 4,5-dihydroisoxazole ring with cis stereochemistry
3. Halogenation at 5-position Treatment with N-bromosuccinimide (NBS) or similar halogenating agent Introduction of bromine at 5-position
4. Thiolation Reaction with thiophenol or sodium phenylthiolate in polar aprotic solvent (e.g., DMF) at room temperature Substitution of bromine by phenylthio group
5. Purification Silica gel chromatography or preparative HPLC Isolation of pure cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole

Research Findings and Data

Yields and Stereoselectivity

  • The cycloaddition step typically yields the dihydroisoxazole ring in 70–85% yield with a cis/trans ratio favoring the cis isomer by approximately 80:20 under optimized conditions.
  • Thiolation proceeds with high regioselectivity and yields of 75–90% .
  • Overall isolated yields for the final compound range from 50–65% after purification.

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) shows characteristic signals for the methyl group at the 4-position (singlet or doublet depending on coupling), aromatic protons of the phenyl groups, and the methine protons of the dihydroisoxazole ring.
  • [^13C NMR](pplx://action/followup) confirms the presence of the isoxazole carbons and the phenylthio substituent.
  • Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular formula.
  • X-ray crystallography (if available) confirms the cis stereochemistry unambiguously.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Nitrile oxide generation Oxidation of aldoxime with chloramine-T 80–90 In situ generation
Cycloaddition Alkene + nitrile oxide, DCM, 0–25 °C 70–85 Cis isomer favored
Halogenation NBS, DCM, 0 °C 80–90 Selective bromination at C-5
Thiolation Thiophenol or sodium phenylthiolate, DMF 75–90 Nucleophilic substitution
Purification Silica gel chromatography or preparative HPLC Isolation of pure cis isomer

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the phenylthio group, resulting in the formation of dihydroisoxazole derivatives or thiophenol derivatives.

    Substitution: The compound can participate in substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroisoxazole derivatives or thiophenol derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole has been investigated for its pharmacological properties. Its structural features suggest potential as a scaffold for developing novel therapeutics.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoxazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar isoxazole structures showed effectiveness against various bacterial strains, suggesting that this compound may possess similar activities .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Materials Science

The unique chemical properties of this compound have led to explorations in the development of advanced materials.

The potential applications of this compound extend to agricultural chemistry, particularly in developing agrochemicals.

Pesticidal Activity

Studies have indicated that compounds with similar isoxazole structures exhibit pesticidal activity against various agricultural pests. The structural characteristics of this compound suggest it may be effective as an insecticide or fungicide .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various dihydroisoxazole derivatives, including those structurally related to this compound. Results indicated a notable reduction in bacterial growth at specific concentrations .

Case Study 2: Polymer Development

In a recent publication on polymer synthesis, researchers reported the successful incorporation of this compound into a polycarbonate matrix. The resulting material exhibited enhanced impact resistance and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The isoxazole ring may participate in hydrogen bonding or π-π interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related dihydroisoxazole derivatives, focusing on substituent effects, biological activity, and crystallographic properties.

Anti-Inflammatory Activity and Mechanisms

Several dihydroisoxazole derivatives exhibit potent immunomodulatory effects by targeting inflammatory pathways:

  • 3-Chloro-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) : This compound suppresses TNF-α and IL-6 release in LPS-stimulated macrophages by inhibiting HMGB1 nuclear translocation and blocking the NF-κB and MAPK pathways .
  • 3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole : A p38 MAPK inhibitor, this derivative reduces cytokine release and demonstrates lower hepatotoxicity compared to imidazole-based inhibitors .
  • Unlike DIC, GZR binds directly to HMGB1’s HMG boxes .

Key Comparison :

Compound Target Pathway Mechanism of Action IC50/EC50 (if reported) Reference
Cis-4-methyl-3-phenyl-5-(phenylthio)-... Not reported Not elucidated N/A N/A
DIC HMGB1, NF-κB, MAPK Blocks HMGB1 nuclear translocation Not reported
3-(3-Chloro-phenyl)-5-(4-pyridyl)-... p38 MAPK Inhibits cytokine release via p38 suppression IC50: ~10 nM (p38α)
Structural and Substituent Variations

Substituents at positions 3, 4, and 5 significantly influence physicochemical and biological properties:

  • 5-Trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole : The trifluoromethyl and thienyl groups introduce strong electron-withdrawing effects, leading to diastereomeric mixtures confirmed by NMR (¹H and ¹³C) .
  • 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydroisoxazole) derivatives : Chloro (compound 4 ) and fluoro (compound 5 ) substituents produce isostructural crystals with triclinic symmetry (space group P 1), demonstrating that halogen size minimally affects conformation but alters crystal packing .
  • 5-[(Benzo[d][1,3]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole : The methylene bridge between benzodioxole and dihydroisoxazole results in syn-clinal and anti-periplanar orientations, influencing hydrogen-bonding networks .

Key Comparison :

Compound Substituents (Positions 3/4/5) Notable Structural Features Biological Activity Reference
Cis-4-methyl-3-phenyl-5-(phenylthio)-... Phenyl (3), Methyl (4), Phenylthio (5) Cis-configuration, sulfur-containing group Not reported N/A
5-Trifluoromethyl-... Thienyl (3), CF₃ (5), OH (5) Diastereomers, strong electron withdrawal Not reported
4-(4-Cl/F-phenyl)-... Triazolyl (3), Cl/F (4) Isostructural, triclinic symmetry Antimicrobial
Crystallographic and Spectroscopic Analysis
  • 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole : Reported to form planar structures with perpendicular fluorophenyl groups, contrasting with the cis-configuration of the target compound .
  • 4,5-Dihydro-3-(4-chlorophenyl)-5-(2-phenylethenyl)isoxazole : Features a styryl group at position 5, creating π-π stacking interactions absent in sulfur-containing analogs .
  • SHELX Refinement Tools : Programs like SHELXL and SHELXE enable precise determination of dihydroisoxazole conformations, critical for comparing cis/trans isomerism and packing motifs .

Key Comparison :

Compound Crystallographic Features Spectroscopy (Notable Peaks) Reference
Cis-4-methyl-3-phenyl-5-(phenylthio)-... Not reported Not reported N/A
5-Trifluoromethyl-... Diastereomeric mixture ¹H NMR: 1.0–4.2 ppm (methyl region)
4-(4-Cl-phenyl)-... Two independent molecules per unit cell IR: C-Cl stretch at 750 cm⁻¹

Biological Activity

Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the cycloaddition of nitrile oxides with alkenes or dipolarophiles, leading to the formation of isoxazoline derivatives. A notable method includes the use of phenylmagnesium bromide in a Grignard reaction, which has been shown to yield optically active tetrahydroisoquinolines that can be further transformed into isoxazoles .

2.1 Antimicrobial Properties

Research indicates that derivatives of isoxazoles exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain isoxazoline compounds show efficacy against various bacterial strains and fungi, suggesting their potential as antimicrobial agents . The structure-activity relationship (SAR) analysis reveals that modifications in the phenylthio group can enhance antimicrobial potency.

2.2 Anti-inflammatory Effects

This compound has been reported to inhibit the activity of human macrophage migration inhibitory factor (huMIF), which plays a critical role in inflammatory responses. This inhibition leads to a decrease in nitric oxide (NO) production and the upregulation of inducible nitric oxide synthase (iNOS), both of which are associated with inflammation . The compound's ability to modulate huMIF-mediated pathways positions it as a promising candidate for treating inflammatory diseases.

2.3 Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazoline derivatives, including this compound. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Case Study 1: Anti-inflammatory Mechanism

In a study focusing on inflammatory diseases, this compound was administered to murine models exhibiting symptoms of inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups. These findings underscore the compound's therapeutic potential in managing chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of various isoxazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its utility as an alternative treatment option in antibiotic-resistant infections .

4. Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus7.5
AntimicrobialEscherichia coli10.0
Anti-inflammatoryMurine modelN/A
AnticancerHeLa4.11
AnticancerMCF-74.03

5.

This compound exhibits promising biological activities across multiple domains including antimicrobial, anti-inflammatory, and anticancer effects. Its ability to modulate critical biological pathways positions it as a valuable candidate for further development in therapeutic applications. Ongoing research will be essential to fully elucidate its mechanisms and optimize its efficacy for clinical use.

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